molecular formula C8H10N2O B6432032 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 897307-93-6

6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6432032
CAS No.: 897307-93-6
M. Wt: 150.18 g/mol
InChI Key: KOUPCNSVBBNJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one (CAS 897307-93-6) is a dihydropyrimidinone (DHPM) derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The core structure features a ketone group at position 4, a methyl substituent at position 6, and a propenyl (allyl) group at position 3 . Dihydropyrimidinones are recognized as "privileged structures" in medicinal chemistry, meaning this scaffold is recurrently found in compounds with diverse biological activities and is an important starting point in drug discovery . As part of this significant chemical family, this compound is of high research interest for exploring a wide range of pharmacological applications. Studies on similar DHPM derivatives have shown potential in various areas, including serving as anticancer agents by inhibiting kinesin proteins like Eg5, which disrupts mitotic spindle assembly and leads to cell cycle arrest . Other research avenues for DHPMs include investigating their use as antimicrobial , anti-inflammatory , and antiviral agents . Some DHPMs also act as potent and selective antagonists for targets such as the A2B adenosine receptor . The synthesis of this compound can be achieved through versatile methods, most notably the classic Biginelli reaction, which is a one-pot, acid-catalyzed cyclocondensation . Modern green chemistry approaches have been developed to improve this synthesis, employing heterogeneous catalysts like Montmorillonite-KSF under solvent-free conditions or utilizing microwave irradiation to enhance efficiency, reduce reaction times, and improve yields . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-methyl-3-prop-2-enylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-4-10-6-9-7(2)5-8(10)11/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUPCNSVBBNJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The typical reactants include an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of the Biginelli reaction makes it suitable for large-scale production.

Chemical Reactions Analysis

Reaction Mechanism:

  • Acid-catalyzed aldol condensation between aldehyde and β-ketoester forms a chalcone intermediate.

  • Nucleophilic attack by urea generates a ureido-ketone intermediate.

  • Cyclodehydration produces the dihydropyrimidinone core .

Catalytic Systems and Yields:

CatalystConditionsYield (%)Reference
Ionic liquid (multi-SO₃H)Solvent-free, 100°C82–90
CuttleboneSolvent-free, 120°C75–88
Silicotungstic acid/Amberlyst-15Solventless, 80°C68–78
Copper triflateRefluxing ethanol72–85

Steric effects from the propenyl group influence regioselectivity, favoring A over oxygen-bridged B due to hindered oxygen attack at C-6 .

Functionalization and Post-Synthetic Modifications

The propenyl substituent enables further reactivity:

(a) Oxidation Reactions

  • CAN-mediated oxidation : Ceric ammonium nitrate selectively oxidizes the dihydropyrimidinone ring to pyrimidines under mild conditions .

  • Epoxidation : Propenyl group reacts with peracids (e.g., mCPBA) to form epoxides for drug derivatization .

(b) Metal Complexation

  • Au(III) coordination : The thione tautomer forms stable complexes with Au(III), confirmed by NMR and X-ray studies .

    • Example: [Au(L)Cl₂] (L = 6-methyl-2-thioxo-dihydropyrimidinone) exhibits antibacterial activity .

Comparative Reactivity of Analogues

Key structural analogs and their reactivity differences:

CompoundSubstituentReactivity Profile
5-Ethoxycarbonyl-6-methyl-DHPM–COOEt at C-5Enhanced solubility for hydrolysis
5-(4-Methylphenyl)-6-methyl-DHPM–Ph at C-5Increased lipophilicity for CNS uptake
5-(Chlorophenyl)-6-methyl-DHPM–Cl at C-5Halogen-directed cross-coupling

Mechanistic Insights from NMR Studies

  • ¹H/¹³C NMR : The olefin proton (H-5) resonates at δ 5.68 ppm, while C=O (δ 160–163 ppm) and C=S (δ 174–175 ppm) signals confirm keto-enol tautomerism .

  • HMBC correlations : H-5 couples with C-6 (δ 153 ppm), validating the dihydropyrimidinone scaffold .

Scientific Research Applications

Biological Activities

Dihydropyrimidinones, including 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, have been investigated for various biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of DHPMs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through the Biginelli reaction have shown selective cytotoxicity against prostate cancer (PC-3) and leukemia (THP-1) cell lines with notable IC50 values indicating their potential as anticancer agents .
  • Calcium Channel Blockers : Some DHPM derivatives act as calcium channel blockers, which are crucial in managing cardiovascular diseases. This mechanism is beneficial for treating hypertension and other related conditions .
  • Antibacterial and Antitubercular Properties : Research has indicated that certain DHPM compounds possess antibacterial and antitubercular activities, making them candidates for developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, a well-known multicomponent condensation process. The following methods highlight recent advancements in the synthesis of DHPMs:

A. Green Chemistry Approaches

Recent studies emphasize the importance of eco-friendly synthetic routes:

  • Cuttlebone as a Catalyst : A novel method utilizes cuttlebone as a natural catalyst for the one-pot synthesis of DHPMs under solvent-free conditions. This approach not only enhances yield (75–95%) but also aligns with green chemistry principles by reducing waste and energy consumption .
Catalyst Yield (%) Reaction Conditions
Cuttlebone75–95Solvent-free, one-pot
HPA-MontmorilloniteComparableReflux for 1 hour

B. Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Biginelli reaction, significantly reducing reaction times and improving yields compared to traditional methods. This technique exemplifies how modern technology can enhance synthetic efficiency in organic chemistry .

Therapeutic Potential

The versatility of dihydropyrimidinones extends into therapeutic applications:

  • Neurological Disorders : Some derivatives are being explored for their neuroprotective effects and potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Anti-inflammatory Agents : Certain DHPM compounds exhibit anti-inflammatory properties, suggesting their utility in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of various DHPM derivatives on cancer cell lines, compound 10a demonstrated significant activity against PC-3 cells with an IC50 of 29.4 μM. This study highlights the potential of modifying the dihydropyrimidinone structure to enhance therapeutic efficacy against specific cancers .

Case Study 2: Green Synthesis Validation

A comparative analysis of different catalysts used in the synthesis of DHPMs revealed that using cuttlebone not only improved yields but also allowed for catalyst recyclability across multiple reactions without significant loss in efficiency . This study underscores the importance of sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydropyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural analogs include:

Compound Name Substituents (Position) Key Features
6-N-(p-tolylamino)-2-methylthio derivative 6-N-(p-tolylamino), 2-methylthio Higher melting point (252–254°C)
6-N-(p-anisidino)-2-methylthio derivative 6-N-(p-anisidino), 2-methylthio Lower melting point (229–231°C)
2-(Aminomethyl)-6-methyl derivative 2-aminomethyl, 6-methyl Increased water solubility (dihydrochloride salt)
3-(2-Aminoethyl) derivative 3-(2-aminoethyl) Enhanced polarity and potential bioavailability

Key Observations :

  • Substituent Polarity: Electron-donating groups (e.g., -NH2 in ) improve solubility, while bulky aryl groups (e.g., p-tolylamino in ) increase melting points due to enhanced crystal packing.
Pharmacological Activity

Dihydropyrimidinones with 3-(prop-2-en-1-yl) substituents have shown promise as angiotensin II receptor antagonists. In a study comparing analogs:

  • Compound 3(1) : 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide exhibited high binding affinity (scoring function: −12.3 kcal/mol) .
  • Compound 3(5) : Demonstrated antihypertensive efficacy comparable to valsartan, attributed to the propenyl group’s role in forming hydrogen bonds and hydrophobic interactions with the receptor .
Crystallographic and Hydrogen-Bonding Patterns

Dihydropyrimidinones often form hydrogen-bonded networks influencing crystallinity. The propenyl group’s planar geometry may promote π-π stacking, whereas aminoethyl or hydrophilic substituents (e.g., ) favor hydrogen bonding with solvents or biological targets . Structural validation tools like SHELXL and modern crystallographic software are critical for analyzing these interactions.

Industrial and Patent Landscape

Pyrimidinone derivatives are prevalent in drug development. For instance:

  • MK-1775 (AZD1775): A pyrazolo[3,4-d]pyrimidinone derivative with a propenyl-like group, used as a Wee1 kinase inhibitor .
  • EP 1 808 168 B1: Covers pyridinyl-pyrazolo[3,4-d]pyrimidinones with sulfonylphenyl groups, highlighting the therapeutic versatility of this scaffold .

The target compound’s simplicity (lacking complex fused rings) may offer synthetic advantages over patented analogs.

Biological Activity

6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, a compound belonging to the dihydropyrimidinone family, has garnered attention for its diverse biological activities. This article aims to explore the synthesis, biological properties, and potential applications of this compound based on recent studies and findings.

Synthesis

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves a one-pot multicomponent reaction. This method is efficient and aligns with green chemistry principles, allowing for the production of the compound with minimal environmental impact. The reaction generally includes aldehydes, urea, and ethyl acetoacetate under various catalytic conditions.

Anticancer Properties

Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. For example, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. One study reported that certain derivatives demonstrated an IC50 value of 29.3 μM against prostate cancer cells (PC-3) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one have also been investigated. A study on related compounds revealed that they exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques, confirming the compound's potential as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, dihydropyrimidinones have been studied for their anti-inflammatory and analgesic properties. These compounds may inhibit specific pathways involved in inflammation, making them candidates for further pharmacological development.

Case Study 1: Anticancer Activity in Prostate Cancer Cells

A study conducted on a series of dihydropyrimidinone derivatives demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced their anticancer activity. The compound 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one was found to induce apoptosis in PC-3 cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a derivative of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one was tested against various pathogens. The results indicated substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary Table

Property Value/Description
Chemical Structure C₈H₉N₃O
Synthesis Method One-pot multicomponent reaction
Anticancer Activity IC50 = 29.3 μM (PC-3 cells)
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Potential Applications Anticancer drugs, antimicrobial agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.